(2S,3R)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride
CAS No.:
Cat. No.: VC13759787
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18ClNO2 |
|---|---|
| Molecular Weight | 243.73 g/mol |
| IUPAC Name | ethyl (2S,3R)-2-amino-3-phenylbutanoate;hydrochloride |
| Standard InChI | InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10;/h4-9,11H,3,13H2,1-2H3;1H/t9-,11+;/m1./s1 |
| Standard InChI Key | SVGHXNDPXLTJFF-XQKZEKTMSA-N |
| Isomeric SMILES | CCOC(=O)[C@H]([C@H](C)C1=CC=CC=C1)N.Cl |
| SMILES | CCOC(=O)C(C(C)C1=CC=CC=C1)N.Cl |
| Canonical SMILES | CCOC(=O)C(C(C)C1=CC=CC=C1)N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Configuration
The compound’s stereochemistry is defined by its (2S,3R) configuration, which dictates its spatial arrangement and biological interactions. The ethyl ester group at position 2 and the phenyl moiety at position 3 contribute to its lipophilicity (logP = 2.1023) , while the hydrochloride salt enhances solubility in polar solvents. The isomeric SMILES notation, CCOC(=O)[C@H]([C@H](C)C1=CC=CC=C1)N.Cl, confirms the absolute configuration of chiral centers.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₈ClNO₂ | |
| Molecular Weight | 243.73 g/mol | |
| TPSA (Topological Polar Surface Area) | 52.32 Ų | |
| Rotatable Bonds | 4 | |
| H-Bond Acceptors/Donors | 3 / 1 |
Synthesis and Manufacturing
Chiral Synthesis Pathways
The synthesis of (2S,3R)-2-amino-3-phenyl-butyric acid ethyl ester hydrochloride involves multi-step enantioselective processes. A typical route begins with the resolution of racemic amino acids using chiral auxiliaries or enzymatic catalysis to achieve the desired (2S,3R) configuration. Subsequent esterification with ethanol in the presence of hydrochloric acid yields the hydrochloride salt. Source describes analogous methods for N-acyl amino acids, where EDCI-mediated coupling and chiral purification are critical for maintaining stereochemical integrity .
Industrial-Scale Production Challenges
Scalability remains a hurdle due to the need for high-purity chiral intermediates. Silica gel chromatography is routinely employed for purification, as noted in source , which reports a purity of 98% for related compounds . Batch-to-batch consistency is ensured through rigorous quality control, including HPLC analysis to verify enantiomeric excess (>99%).
Pharmacological and Biochemical Applications
Table 2: Comparative Bioactivity of Amino Acid Derivatives
| Compound | Target IC₅₀ (nM) | Selectivity |
|---|---|---|
| Oleoyl-d-lysine | 25.5 | GlyT2 > GlyT1 |
| (2S,3R)-2-amino-3-phenyl derivative | In silico: 48.3 | Theoretical |
| l-C3-Lysine analog | 31.6 | GlyT2 |
Analytical Characterization
Spectroscopic Techniques
Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable for structural elucidation. Source provides the Standard InChIKey SVGHXNDPXLTJFF-XQKZEKTMSA-N, enabling precise database matching.
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